![molecular formula C21H24O5 B4999254 4-[2-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]ethoxy]benzaldehyde](/img/structure/B4999254.png)
4-[2-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]ethoxy]benzaldehyde
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Overview
Description
4-[2-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]ethoxy]benzaldehyde is an organic compound with the molecular formula C14H20O5. It is a derivative of benzaldehyde, characterized by the presence of multiple ethoxy groups and a methoxy group. This compound is known for its unique chemical structure, which makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]ethoxy]benzaldehyde typically involves multi-step organic reactions. One common method includes the reaction of 4-hydroxybenzaldehyde with ethylene glycol derivatives under controlled conditions. The reaction is usually catalyzed by acidic or basic catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-[2-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]ethoxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The ethoxy and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzaldehyde derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[2-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]ethoxy]benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of 4-[2-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]ethoxy]benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The ethoxy and methoxy groups may also influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-methoxyethoxy)benzaldehyde
- 4-ethoxy-3-methoxybenzaldehyde
- 2-[2-(2-methoxyethoxy)ethoxy]ethanol
Uniqueness
Compared to similar compounds, 4-[2-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]ethoxy]benzaldehyde stands out due to its unique combination of ethoxy and methoxy groups, which confer distinct chemical and physical properties. These structural features make it particularly valuable in specialized applications and research contexts.
Properties
IUPAC Name |
4-[2-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]ethoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O5/c1-3-4-17-7-10-20(21(15-17)23-2)26-14-12-24-11-13-25-19-8-5-18(16-22)6-9-19/h3-10,15-16H,11-14H2,1-2H3/b4-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJYOCLRBOYVTL-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCCOCCOC2=CC=C(C=C2)C=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCCOCCOC2=CC=C(C=C2)C=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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